molecular formula C8H13NO3 B1416702 3-(6-Oxopiperidin-3-yl)propanoic acid CAS No. 1150618-37-3

3-(6-Oxopiperidin-3-yl)propanoic acid

Cat. No.: B1416702
CAS No.: 1150618-37-3
M. Wt: 171.19 g/mol
InChI Key: XHJGXWZMEWCGKP-UHFFFAOYSA-N
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Description

3-(6-Oxopiperidin-3-yl)propanoic acid is a chemical compound belonging to the class of piperidines. It has the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is characterized by the presence of a piperidine ring with a ketone group at the 6th position and a propanoic acid moiety attached to the 3rd position of the piperidine ring.

Scientific Research Applications

3-(6-Oxopiperidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3-(6-Oxopiperidin-3-yl)propanoic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available piperidine derivatives. One common method involves the oxidation of 3-(piperidin-3-yl)propanoic acid to introduce the ketone group at the 6th position.

    Reaction Conditions: The oxidation reaction is usually carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions to ensure selective oxidation.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

3-(6-Oxopiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 3-(6-hydroxypiperidin-3-yl)propanoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions.

    Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted piperidines, and various oxidized forms of the compound.

Comparison with Similar Compounds

3-(6-Oxopiperidin-3-yl)propanoic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-(6-hydroxypiperidin-3-yl)propanoic acid and 3-(6-aminopiperidin-3-yl)propanoic acid share structural similarities.

    Uniqueness: The presence of the ketone group at the 6th position of the piperidine ring distinguishes it from other piperidine derivatives.

Properties

IUPAC Name

3-(6-oxopiperidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGXWZMEWCGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654967
Record name 3-(6-Oxopiperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-37-3
Record name 3-(6-Oxopiperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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